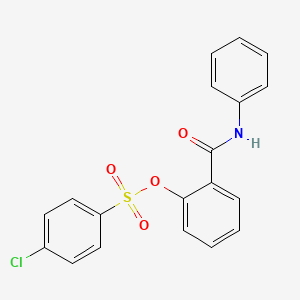![molecular formula C19H20ClN3O2S B4750226 3-[(5-chloro-2-ethoxybenzyl)thio]-5-(2-ethoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4750226.png)
3-[(5-chloro-2-ethoxybenzyl)thio]-5-(2-ethoxyphenyl)-4H-1,2,4-triazole
Vue d'ensemble
Description
3-[(5-chloro-2-ethoxybenzyl)thio]-5-(2-ethoxyphenyl)-4H-1,2,4-triazole is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. This compound belongs to the class of triazole derivatives and has been synthesized using various methods.
Mécanisme D'action
The exact mechanism of action of 3-[(5-chloro-2-ethoxybenzyl)thio]-5-(2-ethoxyphenyl)-4H-1,2,4-triazole is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of certain enzymes and receptors in the body. For example, it has been reported to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. It has also been found to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
3-[(5-chloro-2-ethoxybenzyl)thio]-5-(2-ethoxyphenyl)-4H-1,2,4-triazole has been found to have various biochemical and physiological effects. It has been reported to reduce the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. It has also been found to decrease the activity of certain enzymes involved in the metabolism of neurotransmitters, which may contribute to its anticonvulsant and analgesic effects. Furthermore, this compound has been shown to induce apoptosis in cancer cells, which may be responsible for its antitumor activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-[(5-chloro-2-ethoxybenzyl)thio]-5-(2-ethoxyphenyl)-4H-1,2,4-triazole in lab experiments is its broad spectrum of pharmacological activities. This makes it a versatile compound that can be used to study various biological processes. However, one limitation of using this compound is its potential toxicity. It has been reported to exhibit cytotoxic effects on certain cell lines at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 3-[(5-chloro-2-ethoxybenzyl)thio]-5-(2-ethoxyphenyl)-4H-1,2,4-triazole. One area of interest is the development of new derivatives of this compound with improved pharmacological properties. Another area of research is the investigation of the molecular mechanisms underlying its various pharmacological effects. Furthermore, this compound may have potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders, which warrants further investigation.
Applications De Recherche Scientifique
3-[(5-chloro-2-ethoxybenzyl)thio]-5-(2-ethoxyphenyl)-4H-1,2,4-triazole has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit antimicrobial, antifungal, and antitumor activities. It has also been reported to possess anti-inflammatory, analgesic, and anticonvulsant properties. Furthermore, this compound has been investigated for its potential use as a radiopharmaceutical agent for imaging purposes.
Propriétés
IUPAC Name |
3-[(5-chloro-2-ethoxyphenyl)methylsulfanyl]-5-(2-ethoxyphenyl)-1H-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2S/c1-3-24-16-10-9-14(20)11-13(16)12-26-19-21-18(22-23-19)15-7-5-6-8-17(15)25-4-2/h5-11H,3-4,12H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPHVODAANUBNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)CSC2=NNC(=N2)C3=CC=CC=C3OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-chloro-2-ethoxyphenyl)methylsulfanyl]-5-(2-ethoxyphenyl)-1H-1,2,4-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-bromo-N-{[5-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4750148.png)


![1-[(3-ethyl-4-methoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B4750177.png)
![butyl 4-[(3-phenoxypropanoyl)amino]benzoate](/img/structure/B4750183.png)
![N-isopropyl-2-methoxy-5-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B4750186.png)


![2-(1-naphthyl)-2-oxoethyl N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]glycinate](/img/structure/B4750200.png)
![ethyl 2-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4750218.png)

![2-[({[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzamide](/img/structure/B4750234.png)
![N-[3-cyano-4-(3,4-dichlorophenyl)-2-thienyl]nicotinamide](/img/structure/B4750258.png)
![2-fluoro-N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4750264.png)